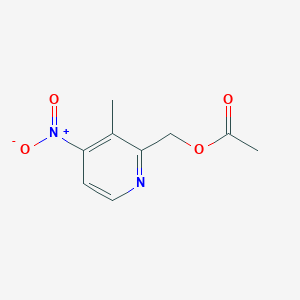![molecular formula C10H10N2O B13874370 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base such as sodium acetate. The reaction mixture is then subjected to reflux conditions, followed by purification steps such as distillation and crystallization to obtain the pure product .
Chemical Reactions Analysis
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrolo-pyridine core but differ in the position of the nitrogen atom and the substituents on the ring.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities and chemical reactivity.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound has a similar core structure but differs in the degree of saturation and the position of functional groups .
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 |
InChI Key |
UEXMFICIYXYQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)









![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)


